1-{1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone
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Overview
Description
1-{1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}-1-ethanone is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dipropylamino groups and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}-1-ethanone typically involves multiple steps. One common method starts with the preparation of 4,6-bis(dipropylamino)-1,3,5-triazine, which is then reacted with appropriate reagents to introduce the triazole moiety. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity, often employing techniques like crystallization and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 1-{1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Scientific Research Applications
1-{1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}-1-ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4,6-Bis(dipropylamino)-1,3,5-triazin-2(5H)-one: Shares the triazine core but lacks the triazole moiety.
N~1~,N~1~‘-benzene-1,4-diylbis{N-[4-(dipropylamino)phenyl]-N’,N’-dipropylbenzene-1,4-diamine}: Contains dipropylamino groups but differs in overall structure and functional groups.
Properties
Molecular Formula |
C20H34N8O |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-[1-[4,6-bis(dipropylamino)-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone |
InChI |
InChI=1S/C20H34N8O/c1-7-11-26(12-8-2)18-21-19(27(13-9-3)14-10-4)23-20(22-18)28-15(5)17(16(6)29)24-25-28/h7-14H2,1-6H3 |
InChI Key |
ZYVLUOMYOHSSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N2C(=C(N=N2)C(=O)C)C)N(CCC)CCC |
Origin of Product |
United States |
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